![molecular formula C22H22N4O2 B3310949 N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946232-93-5](/img/structure/B3310949.png)
N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Overview
Description
N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, an oxadiazole ring, and a benzyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling Reactions: The indole and oxadiazole rings are then coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks the oxadiazole carbon.
Benzylation: The final step involves the benzylation of the nitrogen atom on the indole ring using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base, followed by the addition of nucleophiles.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is being investigated for its therapeutic potential. The oxadiazole and indole components are known to exhibit various biological activities:
- Antimicrobial Activity : Studies suggest that oxadiazole derivatives can inhibit bacterial growth and exhibit antifungal properties. For example, compounds similar to N-benzyl derivatives have shown efficacy against resistant strains of bacteria .
Property | Result |
---|---|
Antibacterial | Effective against E. coli |
Antifungal | Active against Candida species |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions:
- Synthesis of New Derivatives : The presence of functional groups enables modifications that can lead to new compounds with enhanced properties.
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Used to introduce new functional groups |
Acylation | Formation of amides from carboxylic acids |
Materials Science
The unique properties of N-benzyl derivatives make them suitable for applications in materials science:
- Development of Functional Materials : Research indicates that compounds containing oxadiazole rings can be used in the creation of luminescent materials and sensors due to their electronic properties .
Material Type | Application |
---|---|
Luminescent Materials | Used in OLED technology |
Sensors | Detection of environmental pollutants |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of various oxadiazole derivatives, including N-benzyl derivatives. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics .
Case Study 2: Synthesis Pathways
Research has detailed synthetic pathways for creating N-benzyl derivatives from readily available starting materials. These pathways highlight the efficiency of using oxadiazole intermediates in synthesizing complex molecules with desired pharmacological profiles .
Mechanism of Action
The mechanism of action of N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound binds to neuronal sodium channels, L-type calcium channels, and NMDA receptors.
Pathways Involved: By modulating these channels and receptors, the compound can alter neuronal excitability and neurotransmitter release, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Studied for its spasmolytic activity.
Uniqueness
N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide stands out due to its unique combination of an indole and oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-benzyl-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features:
- A benzyl group
- An oxadiazole ring
- An indole moiety
The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved by reacting hydrazides with carbon disulfide and alkyl halides under basic conditions.
- Introduction of the Indole Group : The indole moiety can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
- Final Acetylation : The final compound is obtained through acylation reactions to introduce the acetamide functionality.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating potential therapeutic applications:
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and indole rings exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro assays have shown that derivatives with similar structures possess IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |
The mechanism of action may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, potentially modulating critical signaling pathways involved in cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through intrinsic pathways.
Case Study 1: Anticancer Properties
A study evaluating a series of indole-linked oxadiazoles found that compounds similar to this compound exhibited promising anticancer activity against multiple cell lines. The presence of electron-donating groups significantly enhanced their activity .
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of oxadiazole derivatives revealed that compounds with structural similarities showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
N-benzyl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15(2)21-24-25-22(28-21)19-12-17-10-6-7-11-18(17)26(19)14-20(27)23-13-16-8-4-3-5-9-16/h3-12,15H,13-14H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUUITXQUUOWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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